molecular formula C14H15ClN4O4 B130544 Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- CAS No. 142943-51-9

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-

Cat. No. B130544
M. Wt: 338.74 g/mol
InChI Key: NQSWBHCESYNVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-, also known as TPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. TPT is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.

Mechanism Of Action

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Topoisomerase II works by cutting the DNA strands, allowing them to unwind and separate, and then resealing them together. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- binds to the enzyme and prevents it from resealing the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.

Biochemical And Physiological Effects

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the cell cycle, causing cells to arrest in the G2/M phase. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been found to have a relatively short half-life in the body, with a plasma elimination half-life of approximately 20 minutes. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is primarily eliminated through the kidneys, with a small amount excreted in the feces.

Advantages And Limitations For Lab Experiments

One advantage of using Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in lab experiments is its potency as a topoisomerase II inhibitor. This makes it an effective tool for studying the role of topoisomerase II in DNA replication and transcription. However, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is also highly toxic, which limits its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.

Future Directions

There are several areas of future research that could be explored with Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. One potential direction is the development of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in combination with other anticancer drugs to enhance their effectiveness. Finally, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- could be further investigated for its potential use in treating viral infections, particularly in combination with other antiviral agents.

Synthesis Methods

The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- involves several steps, including the condensation of 4-chlorophenol with ethyl 2-chloroacetate, followed by the cyclization of the resulting product with guanidine. The final step involves the reaction of the cyclized product with 4-aminobutyric acid to yield Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is a complex process that requires specialized equipment and skilled personnel.

Scientific Research Applications

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been tested in animal models, where it has demonstrated significant antitumor activity. In addition to its anticancer properties, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been investigated for its potential use in treating viral infections, such as HIV and herpes.

properties

CAS RN

142943-51-9

Product Name

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-

Molecular Formula

C14H15ClN4O4

Molecular Weight

338.74 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C14H15ClN4O4/c1-18-12(16)11(13(21)19(2)14(18)22)17-10(20)7-23-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3,(H,17,20)

InChI Key

NQSWBHCESYNVMM-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N

Other CAS RN

142943-51-9

synonyms

Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- (9CI)

Origin of Product

United States

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